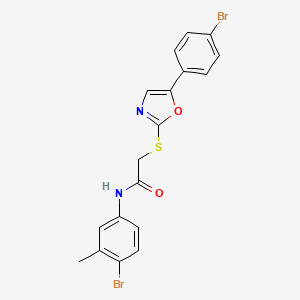

N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Br2N2O2S/c1-11-8-14(6-7-15(11)20)22-17(23)10-25-18-21-9-16(24-18)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQXJJVOAFAUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the bromo and methyl groups. The final step often involves the formation of the thioacetamide linkage under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could result in a derivative with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical studies.

Medicine: Potentially useful in drug development due to its unique structure.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide” would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole and Related Heterocycles

Oxazole-Based Derivatives

- Compound 14 (): N-(4-acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide shares a thioacetamide-oxadiazole core but replaces the oxazole with a quinoline-oxadiazole system. It exhibits a melting point of 224–226°C and was synthesized in 86% yield.

- Compound 5d () : 2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide replaces oxazole with benzofuran-oxadiazole. The fluorophenyl group introduces electronegative effects, which may alter solubility and target affinity compared to bromophenyl derivatives .

2.1.2. Pyridazinone-Based Analogues ()

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: This compound replaces oxazole with pyridazinone, a six-membered diazine ring. It acts as a potent FPR2 agonist, activating calcium mobilization in neutrophils. The bromophenyl group here likely contributes to receptor binding specificity, a feature that may extend to oxazole analogs .

Thioacetamide-Linked Bromophenyl Derivatives

- Compound 26 (): N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide features a triazinoindole core. Synthesized in 95% purity, its bromophenyl group mirrors the target compound, suggesting similar synthetic strategies for introducing bromine .

- Compound 7b () : N-(4-Bromo-2-methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide includes a triazole ring. Its melting point (122–124°C) and high yield (71%) highlight the thermal stability of brominated thioacetamides .

Thiazolidinedione and Thiadiazole Derivatives

- Compound 4k () : 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidine-3-yl)-N-(4-bromophenyl)acetamide has a thiazolidinedione core instead of oxazole. It showed 96% yield and a high melting point (286–288°C), indicating robust crystallinity due to bromine’s steric and electronic effects .

- Compound 5e (): N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide uses a thiadiazole ring. Its lower melting point (132–134°C) compared to oxazole/thiazolidinedione derivatives may reflect reduced planarity .

Bioactivity

- Antimicrobial Activity : Thiazolidinedione derivatives () with bromophenyl groups showed potent antimicrobial effects, suggesting the target compound may share similar properties if tested .

- Receptor Modulation: Pyridazinone derivatives () acted as FPR agonists, indicating bromophenyl-thioacetamides may target G-protein-coupled receptors .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Bromophenyl Derivatives and Receptor Activity

| Compound () | Target Receptor | Activity | Evidence ID |

|---|---|---|---|

| N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazinone] | FPR2 | Agonist (calcium flux) |

Biological Activity

Overview

N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide is a synthetic compound characterized by its unique structural features, including a brominated phenyl group, an oxazole ring, and a thioacetamide moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the oxazole ring, followed by the introduction of bromine and methyl groups. The final step often includes the creation of the thioacetamide linkage under controlled conditions to ensure high yield and purity.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Introducing additional functional groups.

- Reduction : Removing oxygen or reducing double bonds.

- Substitution : Halogen atoms can be replaced with other groups under appropriate conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, it demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria.

- Effective against fungi such as Candida albicans with MIC values of 16.69 to 78.23 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

Anticancer Activity

The compound's potential as an anticancer agent is under investigation, with preliminary studies suggesting it may inhibit cancer cell proliferation through various mechanisms, possibly involving the modulation of specific signaling pathways or enzyme activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes or receptors that play critical roles in cellular processes. These interactions can lead to altered metabolic pathways or gene expression regulation, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties against a panel of bacteria and fungi, confirming its effectiveness and establishing a structure-activity relationship that highlighted the importance of brominated substituents in enhancing activity .

- Anticancer Screening : In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

- Mechanistic Insights : Research into the mechanism revealed that the compound may inhibit specific protein targets involved in cancer cell survival and proliferation, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Formation of the oxazole ring via cyclization of a brominated benzoyl chloride with a thioacetamide precursor under reflux in acetone with K₂CO₃ as a base .

- Step 2 : Thioether linkage formation using nucleophilic substitution between the oxazole-thiol intermediate and a bromoacetamide derivative. Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is commonly employed, followed by recrystallization in ethanol .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and analytical techniques is used:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, singlet signals near δ2.5–4.5 ppm confirm methylene (CH₂) and acetamide groups .

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks matching theoretical values) .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S within ±0.4% deviation .

Q. What in vitro assays are used for preliminary biological activity screening?

- Methodological Answer : Initial screening often includes:

- Antimicrobial Activity : Broth microdilution assays (MIC values against Gram+/Gram- bacteria and fungi) per CLSI guidelines .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ calculations .

- Enzyme Inhibition : Spectrophotometric assays (e.g., α-glucosidase inhibition for antidiabetic potential) using p-nitrophenyl substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the oxazole or phenyl rings to enhance target binding. For example, 4-methoxy substitutions improve lipophilicity and membrane permeability .

- Bioisosteric Replacement : Replace the oxazole ring with 1,3,4-oxadiazole to evaluate changes in metabolic stability and potency .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) in software like MOE to correlate structural features with activity .

Q. What strategies address solubility and formulation challenges for in vivo studies?

- Methodological Answer :

- Prodrug Design : Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability. Dynamic light scattering (DLS) monitors particle size (target: <200 nm) .

- Co-solvent Systems : Test formulations with DMSO/PBS (≤10% v/v) or cyclodextrin complexes for parenteral administration .

Q. How is X-ray crystallography applied to study this compound’s binding mode?

- Methodological Answer :

- Crystal Growth : Vapor diffusion method with acetone/water mixtures to obtain single crystals .

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets. SHELXL refines the structure, with R-factors < 0.05 .

- Docking Studies : Align crystallographic data with target proteins (e.g., EGFR kinase) in AutoDock Vina to predict binding interactions (e.g., hydrogen bonds with Thr766) .

Q. What in vitro models assess metabolic stability and toxicity?

- Methodological Answer :

- Hepatic Microsomes : Incubate with rat or human liver microsomes (37°C, NADPH). LC-MS/MS quantifies parent compound degradation (t₁/₂ > 60 min desirable) .

- Cytotoxicity Screening : Hemolysis assays (RBC lysis <5% at 100 µM) and HEK293 cell viability assays (CC₅₀ > 50 µM) .

- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac toxicity risks (IC₅₀ > 10 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.